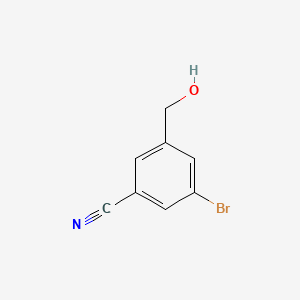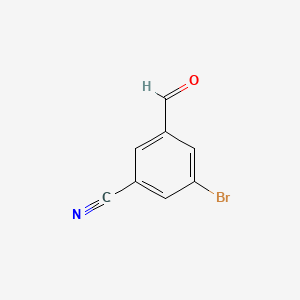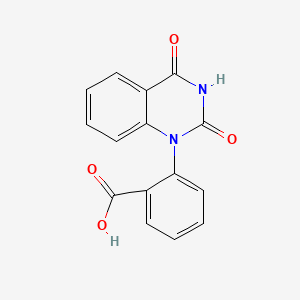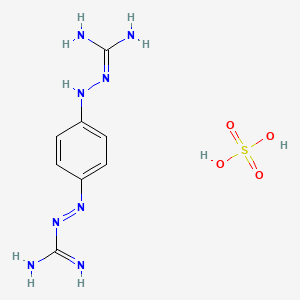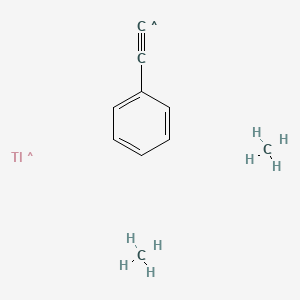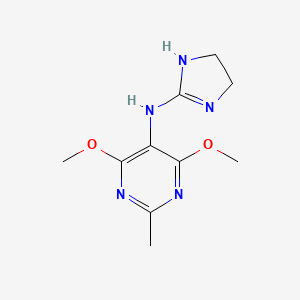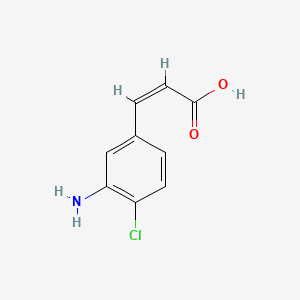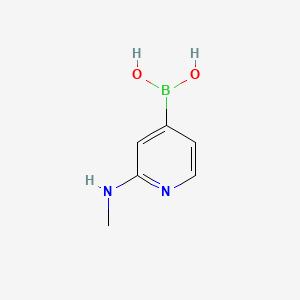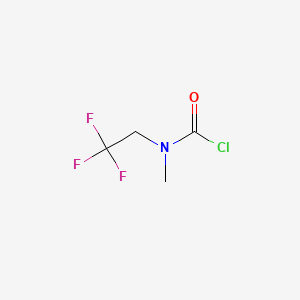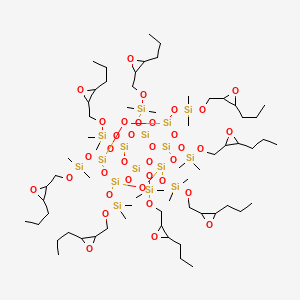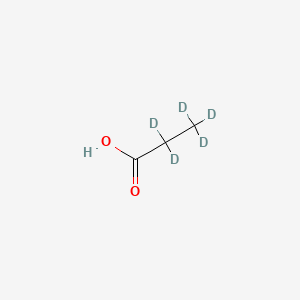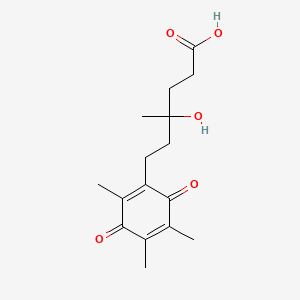
alpha-Tocopheronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
alpha-Tocopheronic acid is a sesquiterpenoid compound with the IUPAC name 4-hydroxy-4-methyl-6-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)hexanoic acid . It is a metabolite of tocopherols, which are part of the vitamin E family. Tocopherols are known for their antioxidant properties and are essential for human health .
Métodos De Preparación
alpha-Tocopheronic acid can be synthesized through the degradation of tocopherols. The metabolism of α-tocopherol, for instance, involves the opening of the chromanol ring and subsequent degradation of the side chain, leading to the formation of α-tocopheronic acid and its lactone .
Análisis De Reacciones Químicas
alpha-Tocopheronic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form tocopheronolactone.
Reduction: It can be reduced back to its parent tocopherol under certain conditions.
Substitution: The hydroxyl group in tocopheronic acid can participate in substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions include tocopheronolactone and reduced tocopherols .
Aplicaciones Científicas De Investigación
alpha-Tocopheronic acid has several scientific research applications:
Chemistry: It is used as a model compound to study the degradation pathways of tocopherols.
Biology: this compound is studied for its role in cellular antioxidant mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in preventing oxidative stress-related diseases.
Industry: This compound and its derivatives are used in the formulation of dietary supplements and skincare products due to their antioxidant properties
Mecanismo De Acción
alpha-Tocopheronic acid exerts its effects primarily through its antioxidant activity. It acts as a radical scavenger, neutralizing reactive oxygen species and preventing oxidative damage to cellular components. The molecular targets of tocopheronic acid include lipid bilayers, where it helps maintain membrane integrity by preventing lipid peroxidation .
Comparación Con Compuestos Similares
alpha-Tocopheronic acid is similar to other vitamin E metabolites, such as tocopheronolactone. it is unique in its specific structure and the particular pathways it influences. Similar compounds include:
Tocopherols: α-, β-, γ-, and δ-tocopherols, which are the primary forms of vitamin E.
Tocotrienols: α-, β-, γ-, and δ-tocotrienols, which have similar antioxidant properties but differ in their unsaturated side chains
This compound stands out due to its specific role in the degradation pathway of tocopherols and its unique chemical structure .
Propiedades
Número CAS |
1948-76-1 |
|---|---|
Fórmula molecular |
C16H22O5 |
Peso molecular |
294.347 |
Nombre IUPAC |
4-hydroxy-4-methyl-6-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)hexanoic acid |
InChI |
InChI=1S/C16H22O5/c1-9-10(2)15(20)12(11(3)14(9)19)5-7-16(4,21)8-6-13(17)18/h21H,5-8H2,1-4H3,(H,17,18) |
Clave InChI |
LRYFTDGIIUTFFA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C(=C(C1=O)C)CCC(C)(CCC(=O)O)O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



